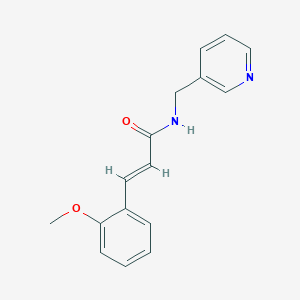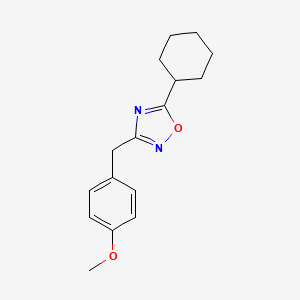![molecular formula C19H15N3O2 B5754195 N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide, also known as BP-C1, is a small molecule that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide exerts its therapeutic effects through various mechanisms of action. In cancer, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide inhibits the activity of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of misfolded proteins and induces cell cycle arrest and apoptosis. In Alzheimer's disease, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide inhibits the activity of beta-secretase, an enzyme responsible for the production of beta-amyloid plaques. This reduces the accumulation of beta-amyloid plaques and improves cognitive function. In diabetes, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide activates the AMP-activated protein kinase (AMPK) pathway, which regulates glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In cancer, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In Alzheimer's disease, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide reduces the accumulation of beta-amyloid plaques and improves cognitive function. In diabetes, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide improves glucose uptake and insulin sensitivity, leading to better glycemic control.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has several advantages and limitations for lab experiments. One advantage is its small molecular size, which allows it to easily penetrate cell membranes and reach its target sites. Another advantage is its low toxicity, which makes it a safe and viable option for therapeutic applications. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use in clinical settings.
Orientations Futures
There are several future directions for the research and development of N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide is a small molecule that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of the proteasome, beta-secretase, and activation of the AMPK pathway. N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research is needed to fully understand its potential therapeutic applications and to determine its safety and efficacy in humans.
Méthodes De Synthèse
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide can be synthesized through a multistep process involving the reaction of 2-pyridinecarboximidamide with 4-biphenylcarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide in its pure form.
Applications De Recherche Scientifique
N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes, N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to improve glucose uptake and insulin sensitivity.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-18(17-8-4-5-13-21-17)22-24-19(23)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h1-13H,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXMKXSFPTHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C(C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O/N=C(/C3=CC=CC=N3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(biphenyl-4-ylcarbonyl)oxy]pyridine-2-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

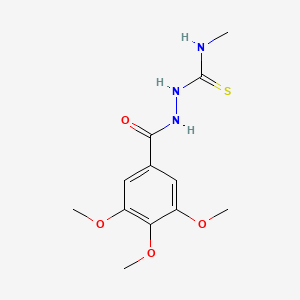
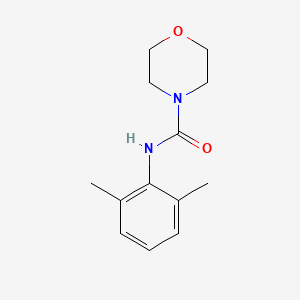
![5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)
![3,5-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5754129.png)
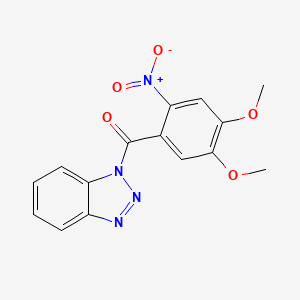
![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)


![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)
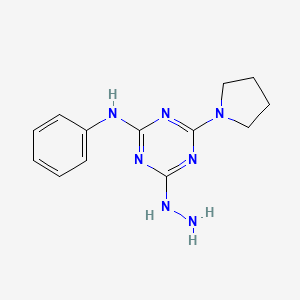
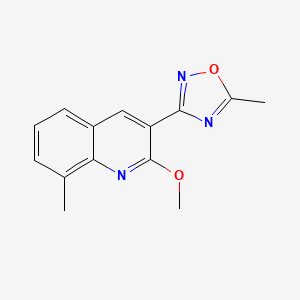
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)
